C620-0696

Description

Properties

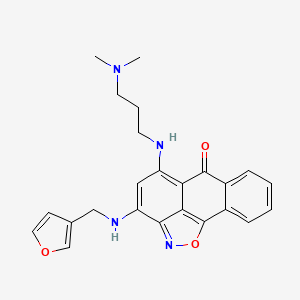

Molecular Formula |

C24H24N4O3 |

|---|---|

Molecular Weight |

416.481 |

IUPAC Name |

10-[3-(dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |

InChI |

InChI=1S/C24H24N4O3/c1-28(2)10-5-9-25-18-12-19(26-13-15-8-11-30-14-15)22-21-20(18)23(29)16-6-3-4-7-17(16)24(21)31-27-22/h3-4,6-8,11-12,14,25-26H,5,9-10,13H2,1-2H3 |

InChI Key |

GHMCVYURSRCROT-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)NCC5=COC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C620-0696; C-620-0696; C 620-0696; C6200696; C-6200696; C 6200696; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of C620-0696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C620-0696 has emerged as a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. By targeting the BPTF bromodomain, this compound presents a promising therapeutic strategy, particularly in the context of non-small-cell lung cancer (NSCLC), through the disruption of chromatin-mediated gene regulation.

Core Mechanism of Action: Targeting the BPTF Bromodomain

This compound functions as a direct inhibitor of the BPTF bromodomain.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription. BPTF, as the largest subunit of the NURF chromatin-remodeling complex, is implicated in oncogenic transcription.[1][2]

The discovery of this compound was facilitated by computational docking models designed to identify molecules that could specifically fit into the binding pocket of the BPTF bromodomain.[1][2][3] Subsequent biophysical validation confirmed a high binding affinity of this compound to its target.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with its target and its effects on cancer cells.

| Parameter | Value | Cell Line / System | Method | Reference |

| Binding Affinity (KD) | High | Recombinant BPTF Bromodomain | Biolayer Interferometry | [1][2] |

| Cytotoxicity | Effective | NSCLC cells with high BPTF expression | Cell Viability Assays | [1][2] |

Note: Specific numerical values for binding affinity (e.g., in nM) and cytotoxicity (e.g., IC50 in µM) were not available in the public abstracts. Access to the full-text article is required for this level of detail.

Signaling Pathway and Downstream Effects

The binding of this compound to the BPTF bromodomain initiates a cascade of downstream events, ultimately leading to anti-cancer effects. The primary consequence of this inhibition is the suppression of BPTF's ability to recognize acetylated histones, leading to altered gene expression.

A key target gene of BPTF that is downregulated by this compound is the proto-oncogene c-MYC .[1][2] c-MYC is a critical transcriptional regulator involved in cell proliferation, growth, and apoptosis. Its suppression is a major contributor to the anti-tumor activity of this compound.

The cellular consequences of this compound treatment in BPTF-overexpressing NSCLC cells include:

-

Induction of Apoptosis: The compound triggers programmed cell death.[1][2]

-

Cell Cycle Blockage: this compound interferes with the normal progression of the cell cycle.[1][2]

-

Inhibition of Cell Migration and Colony Formation: The inhibitor reduces the metastatic potential and self-renewal capacity of cancer cells.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. The following outlines the key methodologies employed in the characterization of this compound.

Computational Docking

-

Objective: To identify potential small molecule inhibitors of the BPTF bromodomain.

-

Protocol:

-

A three-dimensional structure of the BPTF bromodomain was used as the target.

-

A library of small molecule compounds was virtually screened for their ability to bind to the acetyl-lysine binding pocket of the BPTF bromodomain.

-

Docking simulations were performed using molecular modeling software to predict the binding poses and estimate the binding affinities of the compounds.

-

This compound was selected for further experimental validation based on its high predicted binding score and favorable interactions with key residues in the binding pocket.

-

Biolayer Interferometry (BLI)

-

Objective: To experimentally validate and quantify the binding affinity of this compound to the BPTF bromodomain.

-

Protocol:

-

Recombinant BPTF bromodomain protein was biotinylated and immobilized on streptavidin-coated biosensors.

-

The biosensors were dipped into a series of solutions containing varying concentrations of this compound.

-

The association and dissociation of this compound to the BPTF bromodomain were monitored in real-time by measuring changes in the interference pattern of light reflected from the biosensor surface.

-

The resulting binding data were fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Cell-Based Assays

-

Objective: To evaluate the effects of this compound on NSCLC cells.

-

Protocols:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo): NSCLC cells with high BPTF expression were seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period, cell viability was assessed to determine the cytotoxic effects and calculate the IC50 value.

-

Western Blotting: Cells were treated with this compound, and whole-cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on c-MYC protein expression.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): Treated cells were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Cell Cycle Analysis: Cells were treated with this compound, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Wound Healing/Migration Assay: A scratch was made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound in the presence or absence of this compound was monitored over time.

-

Colony Formation Assay: Cells were seeded at a low density and treated with this compound. After a period of incubation to allow for colony growth, the colonies were stained and counted to assess the effect of the compound on the clonogenic potential of the cells.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against chromatin-remodeling factors. Its selective inhibition of the BPTF bromodomain leads to the downregulation of the key oncogene c-MYC and subsequent induction of apoptosis and cell cycle arrest in NSCLC cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other BPTF inhibitors. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide the clinical development of this promising therapeutic agent.

References

- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]

An In-depth Technical Guide to C620-0696: A Novel BPTF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

C620-0696 is a novel small molecule inhibitor that targets the bromodomain of the Bromodomain PHD-finger transcription factor (BPTF).[1][2] BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene activation.[1][2] Dysregulation of BPTF has been implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention.[1][2] this compound was identified through computational docking modeling and has demonstrated a high binding affinity for the BPTF bromodomain.[1][2] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, experimental validation, and effects on cancer cells.

Target and Mechanism of Action

The primary target of this compound is the bromodomain of BPTF.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes. By binding to the BPTF bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disruption of BPTF's chromatin-reading function leads to the suppression of downstream gene expression.[1]

One of the key downstream targets of BPTF is the proto-oncogene c-MYC.[1][2] this compound has been shown to suppress the expression of c-MYC, a well-established transcriptional regulator involved in cell proliferation, growth, and apoptosis.[1][2] The inhibition of the BPTF/c-MYC axis is a central component of this compound's anti-cancer activity. This leads to the induction of apoptosis and cell cycle blockage in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line(s) | Assay |

| Binding Affinity (KD) | 35.5 µM | - | Biolayer Interferometry |

| IC50 (72h) | 11.2 µM | A549 (NSCLC) | Cytotoxicity Assay |

| IC50 (72h) | 6.72 µM | H358 (NSCLC) | Cytotoxicity Assay |

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of the BPTF-mediated transcriptional activation of c-MYC, leading to downstream effects on apoptosis and cell cycle regulation.

Experimental Workflows

Biolayer Interferometry (BLI) for Binding Affinity

Detailed Experimental Protocols

Biolayer Interferometry (BLI)

-

Objective: To determine the binding affinity of this compound to the BPTF bromodomain.

-

Instrumentation: ForteBio Octet RED96 system.

-

Biosensors: Ni-NTA biosensors.

-

Procedure:

-

Recombinant His-tagged BPTF protein was immobilized onto the Ni-NTA biosensors.

-

A baseline was established by dipping the biosensors into kinetics buffer.

-

The association step was performed by dipping the BPTF-loaded biosensors into wells containing serial dilutions of this compound.

-

The dissociation step was initiated by moving the biosensors back into wells containing only the kinetics buffer.

-

The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (KD).

-

Cell Viability (Cytotoxicity) Assay

-

Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.

-

Cell Lines: A549 and H358.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Procedure:

-

A549 and H358 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound for 72 hours.

-

MTT solution was added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at a specific wavelength to determine cell viability.

-

The half-maximal inhibitory concentration (IC50) was calculated.

-

Wound Healing Assay

-

Objective: To assess the effect of this compound on the migration of NSCLC cells.

-

Cell Lines: A549 and H358.

-

Procedure:

-

Cells were grown to confluence in 6-well plates.

-

A "wound" was created by scratching the cell monolayer with a sterile pipette tip.

-

The cells were then treated with this compound or a vehicle control.

-

Images of the wound were captured at different time points.

-

The rate of wound closure was measured to quantify cell migration.

-

Colony Formation Assay

-

Objective: To evaluate the long-term effect of this compound on the proliferative capacity of NSCLC cells.

-

Cell Lines: A549 and H358.

-

Procedure:

-

A low density of cells was seeded in 6-well plates.

-

Cells were treated with this compound or a vehicle control and allowed to grow for a period of time (typically 1-2 weeks) until visible colonies formed.

-

The colonies were fixed and stained with crystal violet.

-

The number and size of the colonies were quantified to assess the inhibition of colony formation.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of key proteins in the BPTF signaling pathway.

-

Cell Line: H358.

-

Target Proteins: c-MYC, Cyclin D1, and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).

-

Procedure:

-

H358 cells were treated with different concentrations of this compound for 24 hours.

-

Total protein was extracted from the cells and quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific to c-MYC, Cyclin D1, and cleaved PARP-1.

-

After washing, the membrane was incubated with a secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.

-

Conclusion

This compound represents a promising new inhibitor of the BPTF bromodomain with demonstrated anti-cancer activity in non-small-cell lung cancer models. Its mechanism of action, involving the suppression of the BPTF/c-MYC axis, leads to reduced cell viability, migration, and colony formation, alongside the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other BPTF inhibitors as potential cancer therapeutics.

References

- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]

- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

C620-0696: A Potent BPTF Bromodomain Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C620-0696, a small molecule inhibitor targeting the bromodomain of Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is a critical component of the nucleosome remodeling factor (NURF) complex and plays a significant role in chromatin remodeling and gene activation, particularly in oncogenic pathways. This compound has emerged as a valuable tool for studying BPTF function and as a potential therapeutic lead, particularly in non-small-cell lung cancer (NSCLC). This document details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization.

Introduction

The epigenetic reader protein BPTF is the largest subunit of the NURF complex and is involved in gene activation by recognizing acetylated histones through its bromodomain.[1][2][3] Dysregulation of BPTF has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][2][3] this compound was identified through computational docking modeling as a potent and selective inhibitor of the BPTF bromodomain.[1][2] This guide serves as a technical resource for researchers working with or interested in this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the acetyl-lysine binding pocket of the BPTF bromodomain.[1][2] This competitive inhibition prevents the recruitment of the NURF complex to chromatin, thereby downregulating the expression of BPTF target genes.[1][2] A key downstream target of BPTF is the proto-oncogene c-MYC.[1][2][3] By inhibiting BPTF, this compound effectively suppresses c-MYC expression, leading to anti-proliferative effects in cancer cells.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity for the BPTF bromodomain and its cytotoxic effects on NSCLC cell lines.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 35.5 µM | Biolayer Interferometry (BLI) | [2] |

Table 2: Cellular Activity of this compound in NSCLC Cell Lines (72h treatment)

| Cell Line | IC50 | Assay Method | Reference |

| A549 | 11.2 µM | MTT Assay | [4] |

| H358 | 6.72 µM | MTT Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biolayer Interferometry (BLI) for Binding Affinity

This protocol is for determining the binding kinetics and affinity of this compound to the BPTF bromodomain.

-

Instrumentation: Octet RED96 system (ForteBio) or similar.

-

Biosensors: Anti-His capture sensors.

-

Reagents:

-

Recombinant His-tagged BPTF bromodomain protein.

-

This compound dissolved in an appropriate buffer (e.g., PBS with a low percentage of DMSO).

-

Kinetics Buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).

-

-

Procedure:

-

Pre-hydrate the biosensors in Kinetics Buffer for at least 10 minutes.

-

Immobilize the His-tagged BPTF bromodomain onto the anti-His capture biosensors to saturation.

-

Establish a stable baseline by dipping the biosensors into Kinetics Buffer.

-

Associate this compound by dipping the biosensors into wells containing a serial dilution of the compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µM) for a defined period (e.g., 120 seconds).[4]

-

Dissociate the compound by moving the biosensors back into wells with Kinetics Buffer for a defined period (e.g., 120 seconds).

-

Analyze the binding and dissociation curves using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Cell Viability (MTT/CCK-8) Assay

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

-

Reagents:

-

NSCLC cell lines (e.g., A549, H358).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

-

For MTT assay, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100-150 µL of solubilization solution and incubate until the formazan crystals are dissolved.

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.

-

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Reagents:

-

NSCLC cell lines.

-

Complete cell culture medium.

-

This compound.

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol).

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with a fixing solution (e.g., methanol or 4% paraformaldehyde) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Apoptosis Assay via Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

-

Reagents:

-

NSCLC cell lines.

-

This compound.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

Binding Buffer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

-

Reagents:

-

NSCLC cell lines.

-

This compound.

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

-

Procedure:

-

Seed cells and treat with this compound or vehicle as in the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

References

- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]

- 4. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]

The BPTF Inhibitor C620-0696: A Technical Overview of its Impact on c-MYC Gene Expression

For Immediate Release

This technical guide provides an in-depth analysis of the compound C620-0696 and its targeted effect on the expression of the c-MYC oncogene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive resource on the compound's mechanism of action, experimental validation, and therapeutic potential.

Executive Summary

This compound is a small molecule inhibitor that targets the bromodomain of the Bromodomain PHD-finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex.[1] BPTF plays a crucial role in chromatin remodeling and is implicated in the transcriptional activation of oncogenes, including c-MYC.[1][2] By binding to the BPTF bromodomain, this compound effectively suppresses c-MYC expression, leading to cytotoxic effects in cancer cells with high BPTF expression. This document details the quantitative effects of this compound, outlines the experimental protocols for its evaluation, and visually represents its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its efficacy and binding affinity.

Table 1: In Vitro Cytotoxicity of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | BPTF Expression Level | IC50 (µmol/L) at 72h |

| A549 | High | 11.2 |

| H358 | High | 6.72 |

Data extracted from cytotoxicity assays in NSCLC cells with high expression of BPTF.[1]

Table 2: Binding Affinity of this compound to BPTF Bromodomain

| Parameter | Value (µmol/L) | Method |

| Dissociation Constant (KD) | 35.5 | Biolayer Interferometry (BLI) |

This table quantifies the direct binding interaction between this compound and its molecular target.[1]

Table 3: Effect of this compound on c-MYC Expression

| Cell Line | Treatment Concentration (µmol/L) | Effect on c-MYC Protein Level |

| H358 | Up to 9 | Significant Suppression |

Qualitative assessment based on Western Blot analysis. The study demonstrated a dose-dependent reduction in c-MYC protein levels.[1]

Signaling Pathway and Mechanism of Action

This compound operates by disrupting a critical pathway in cancer cell proliferation. The inhibitor directly targets the bromodomain of BPTF, a protein essential for the transcriptional activity of c-MYC. The following diagram illustrates this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed A549 and H358 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Western Blot Analysis for c-MYC Expression

-

Cell Lysis: Treat H358 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for evaluating the effect of this compound on c-MYC expression.

Conclusion

This compound represents a promising therapeutic agent that targets the BPTF/c-MYC axis in cancer. Its ability to directly bind to the BPTF bromodomain and subsequently inhibit c-MYC expression provides a clear mechanism for its potent anti-cancer effects in preclinical models. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other BPTF inhibitors as a novel strategy in oncology.

References

- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]

- 2. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of C620-0696: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of C620-0696, a novel small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF). The information presented herein is compiled from published research to facilitate further investigation and drug development efforts targeting epigenetic mechanisms in oncology.

Executive Summary

This compound is a potent and specific inhibitor of the BPTF bromodomain, a key component of the nucleosome remodeling factor (NURF) complex. By targeting BPTF, this compound disrupts chromatin remodeling processes essential for the expression of key oncogenes, most notably c-MYC. This inhibitory action leads to cytotoxic and anti-proliferative effects in cancer cells, particularly in non-small-cell lung cancer (NSCLC) models with high BPTF expression. The compound has been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and colony formation.

Mechanism of Action

This compound functions by directly binding to the bromodomain of BPTF.[1][2] This interaction competitively inhibits the binding of the BPTF bromodomain to acetylated histone tails, a critical step in the recruitment of the NURF complex to chromatin. The subsequent lack of chromatin remodeling at specific gene promoters leads to the transcriptional repression of BPTF target genes. A primary and well-documented target of this pathway is the c-MYC oncogene, a critical regulator of cell proliferation and growth.[1][2]

Signaling Pathway

Quantitative Biological Data

The following tables summarize the key quantitative metrics reported for this compound.

| Parameter | Target | Value | Assay | Reference |

| Binding Affinity (KD) | BPTF Bromodomain | 35.5 µM | Biolayer Interferometry (BLI) | [3] |

| IC50 | A549 Cells (NSCLC) | 11.2 µM | Cell Viability Assay (72h) | [3] |

| IC50 | H358 Cells (NSCLC) | 6.72 µM* | Cell Viability Assay (72h) | [3] |

*Note: The original publication reports these values in mmol/L, which is likely a typographical error. Based on the description of the compound as a "potent inhibitor," the units have been interpreted as micromolar (µM) for this guide.

Key Experimental Findings

In Vitro Efficacy

-

Cytotoxicity: this compound demonstrates significant cytotoxic effects in NSCLC cell lines (A549 and H358) that have high expression levels of BPTF.[3]

-

Gene Expression: Treatment with this compound leads to the suppression of the BPTF target gene, c-MYC.[1][2]

-

Cell Proliferation and Migration: The compound inhibits the colony-forming ability of NSCLC cells and partially restricts cell migration.[2][3]

-

Cell Cycle and Apoptosis: this compound has been shown to induce cell cycle blockage and promote apoptosis in treated NSCLC cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard laboratory procedures and the information available from the primary literature on this compound.

Biolayer Interferometry (BLI) for Binding Affinity

This protocol outlines the general steps for determining the binding kinetics of a small molecule to a protein target.

-

Protein Immobilization: Recombinant, biotinylated BPTF bromodomain protein is immobilized onto streptavidin-coated biosensors.

-

Baseline: The sensors are equilibrated in a suitable assay buffer to establish a stable baseline.

-

Association: The sensors are then dipped into wells containing various concentrations of this compound, and the binding is measured in real-time as a shift in the interference pattern.

-

Dissociation: Following association, the sensors are moved back into buffer-only wells to measure the dissociation of the compound from the protein.

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cell Viability Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: A549 and H358 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, such as 72 hours.

-

Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue) is added to each well. This reagent is converted into a colored or fluorescent product by metabolically active cells.

-

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

-

IC50 Calculation: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of single cells to undergo sustained proliferation and form colonies.

-

Cell Seeding: A low number of A549 or H358 cells are seeded into 6-well plates.

-

Treatment: The cells are treated with a specific concentration of this compound or a vehicle control.

-

Incubation: The plates are incubated for 10-14 days, with media and compound being refreshed as necessary, to allow for the formation of visible colonies.

-

Staining: After the incubation period, the colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of colonies in each well is counted, either manually or using imaging software. The results are then used to quantify the inhibitory effect of this compound on cell proliferation.

Conclusion and Future Directions

This compound represents a promising chemical probe for studying the function of the BPTF bromodomain and a potential starting point for the development of novel epigenetic therapies. Its demonstrated activity against NSCLC cells via the inhibition of the BPTF/c-MYC axis provides a strong rationale for further investigation. Future studies should focus on confirming the binding mode and selectivity of this compound, optimizing its potency and pharmacokinetic properties, and evaluating its efficacy in in vivo cancer models. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these initial findings.

References

In-Depth Technical Guide: Discovery and Development of C620-0696, a Novel BPTF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C620-0696 is a novel small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. Identified through computational modeling, this compound has demonstrated potent in vitro activity against non-small-cell lung cancer (NSCLC) cells that exhibit high levels of BPTF expression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of epigenetic cancer therapy.

Introduction to BPTF as a Therapeutic Target

The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest subunit of the NURF chromatin-remodeling complex.[1][2][3] BPTF plays a critical role in gene activation by recognizing acetylated histones via its bromodoin, a key step in making chromatin accessible for transcription.[1][2][3] Dysregulation and overexpression of BPTF have been implicated in the progression of various cancers, including non-small-cell lung cancer, by facilitating the transcription of oncogenes such as c-MYC.[1][2][3] Consequently, the development of selective BPTF inhibitors represents a promising therapeutic strategy to counteract the oncogenic activity driven by this chromatin remodeler. Despite the clinical evaluation of other bromodomain inhibitors, potent and selective inhibitors specifically targeting the BPTF bromodoin have been lacking.[1][2][3]

Discovery of this compound

This compound was identified as a potential BPTF inhibitor through a computational drug discovery approach.[1][2] A molecular docking-based virtual screening of a small molecule database was performed to identify compounds with a high binding affinity for the BPTF bromodoin.[1] this compound emerged from this screening as a promising candidate for further preclinical evaluation.

Chemical Properties

While the detailed synthesis protocol for this compound is not publicly available, its chemical formula is C₂₄H₂₄N₄O₃.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (KD) | 35.5 µmol/L | N/A | [2] |

| IC50 (72h) | 11.2 µmol/L | A549 | [2] |

| 6.72 µmol/L | H358 | [2] |

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the discovery and initial development of this compound.

Computational Docking

-

Objective: To identify potential small molecule inhibitors of the BPTF bromodomain from a database.

-

Protocol: A molecular docking-based virtual screening was conducted. The specific software and small molecule database used have not been detailed in the available literature. The docking score for this compound with the BPTF bromodomain was reported to be -9.18 kcal/mol.

Biolayer Interferometry (BLI) for Binding Affinity

-

Objective: To quantitatively measure the binding affinity of this compound to the BPTF bromodomain.

-

Protocol: The binding kinetics of this compound to the BPTF bromodomain were assessed using biolayer interferometry. While specific instrument parameters are not provided, this technique typically involves immobilizing the protein (BPTF) on a sensor and measuring the change in the interference pattern of light reflected from the sensor surface as the small molecule (this compound) binds and dissociates. The equilibrium dissociation constant (KD) was calculated from the association and dissociation rates.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.

-

Protocol:

-

A549 and H358 cells, which have high BPTF expression, were seeded in 96-well plates.

-

The cells were treated with varying concentrations of this compound for 72 hours.

-

Cell viability was assessed using a standard method (e.g., MTT or CellTiter-Glo assay, though the specific assay was not named in the source).

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

-

Colony Formation Assay

-

Objective: To evaluate the effect of this compound on the long-term proliferative capacity of NSCLC cells.

-

Protocol:

-

A549 and H358 cells were seeded at a low density in 6-well plates.

-

Cells were treated with this compound at specified concentrations.

-

The cells were allowed to grow for a period sufficient for colony formation (typically 1-2 weeks), with the medium and compound refreshed as needed.

-

Colonies were fixed, stained (e.g., with crystal violet), and counted.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of BPTF target proteins.

-

Protocol:

-

NSCLC cells were treated with this compound for a specified duration.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP-1, Cyclin D1) and a loading control (e.g., GAPDH or β-actin).

-

The membrane was then incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the BPTF bromodomain. This inhibition disrupts the interaction between BPTF and acetylated histones, leading to the suppression of BPTF-mediated gene transcription. A key downstream target of this inhibition is the oncogene c-MYC.[1][2][3] By reducing the expression of c-MYC, this compound induces apoptosis and cell cycle blockage in cancer cells.[1][2][3]

Caption: this compound inhibits the BPTF bromodomain, leading to decreased c-MYC expression.

Conclusion and Future Directions

This compound is a promising, novel inhibitor of the BPTF bromodomain with demonstrated in vitro efficacy against non-small-cell lung cancer cell lines. Its discovery validates the utility of computational approaches in identifying targeted cancer therapies. Future research should focus on the optimization of this compound to improve its potency and selectivity, as well as a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in in vivo models. Further studies are also warranted to explore the efficacy of this compound in other cancer types with BPTF overexpression and to investigate potential combination therapies with existing anti-cancer agents. As of the latest available information, no in vivo studies or clinical trials for this compound have been reported.

References

- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]

The BPTF Inhibitor C620-0696: A Technical Overview for Non-Small-Cell Lung Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-small-cell lung cancer (NSCLC) research, targeting epigenetic regulators has emerged as a promising therapeutic strategy. One such target is the Bromodomain PHD-finger transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling and gene activation, and its overexpression has been linked to the progression of various cancers, including NSCLC. This whitepaper provides a detailed technical overview of C620-0696, a novel and potent small molecule inhibitor of the BPTF bromodomain, and its potential applications in NSCLC research and drug development.

Mechanism of Action: Targeting the BPTF Bromodomain

This compound was identified through computational docking modeling as a high-affinity ligand for the BPTF bromodomain.[1] Subsequent biophysical analysis confirmed a direct and potent binding interaction. The primary mechanism of action of this compound is the competitive inhibition of the BPTF bromodomain, preventing its recognition of acetylated histone tails. This disruption of BPTF's chromatin remodeling function leads to the suppression of downstream oncogenic signaling pathways.

A key target of BPTF-mediated transcriptional regulation is the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.[1] By inhibiting BPTF, this compound effectively downregulates the expression of c-MYC, leading to cell cycle arrest and induction of apoptosis in NSCLC cells with high BPTF expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in NSCLC cell lines.

Table 1: Binding Affinity of this compound to BPTF Bromodomain

| Parameter | Value | Method |

| Dissociation Constant (KD) | 35.5 µM | Biolayer Interferometry (BLI) |

Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | BPTF Expression | IC50 (µM) at 72h | Method |

| A549 | High | 11.2 | MTT Assay |

| H358 | High | 6.72 | MTT Assay |

| BEAS-2B (control) | Low | Not reported to have significant cytotoxic effect | MTT Assay |

Table 3: Effects of this compound on NSCLC Cell Functions

| Assay | Cell Line | Treatment Concentration (µM) | Observed Effect |

| Wound Healing Assay | H358 | 3, 6, 9 | Dose-dependent inhibition of cell migration |

| Colony Formation Assay | H358 | 3, 6, 9 | Dose-dependent reduction in colony formation ability |

| Western Blot | H358 | 3, 6, 9 | Dose-dependent decrease in c-MYC and Cyclin D1 expression; increase in cleaved PARP-1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Biolayer Interferometry (BLI) Assay

-

Objective: To determine the binding affinity of this compound to the BPTF bromodomain.

-

Instrumentation: ForteBio Octet RED96 system.

-

Procedure:

-

Recombinant His-tagged BPTF protein was immobilized on Ni-NTA biosensors.

-

A baseline was established by dipping the biosensors in kinetics buffer.

-

The biosensors were then dipped into wells containing varying concentrations of this compound (in kinetics buffer) to measure the association rate.

-

Following association, the biosensors were moved to wells containing only kinetics buffer to measure the dissociation rate.

-

The resulting sensorgrams were analyzed using the ForteBio Data Analysis software to calculate the dissociation constant (KD).

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effects of this compound on NSCLC cells.

-

Procedure:

-

A549, H358, and BEAS-2B cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

-

Wound Healing Assay

-

Objective: To evaluate the effect of this compound on the migratory capacity of NSCLC cells.

-

Procedure:

-

H358 cells were grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip was used to create a "scratch" or wound in the cell monolayer.

-

The cells were washed with PBS to remove detached cells and then treated with different concentrations of this compound or vehicle control.

-

Images of the wound were captured at 0 and 24 hours.

-

The rate of wound closure was quantified by measuring the change in the wound area over time.

-

Colony Formation Assay

-

Objective: To determine the long-term effect of this compound on the proliferative capacity of NSCLC cells.

-

Procedure:

-

H358 cells were seeded at a low density in 6-well plates.

-

The cells were treated with various concentrations of this compound or vehicle control and incubated for approximately 10-14 days, allowing for colony formation.

-

The medium was changed every 3 days with fresh this compound.

-

After the incubation period, the colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies (typically containing >50 cells) was counted.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle and apoptosis.

-

Procedure:

-

H358 cells were treated with different concentrations of this compound for 48 hours.

-

Total protein was extracted from the cells, and protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against c-MYC, Cyclin D1, cleaved PARP-1, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation.

Conclusion and Future Directions

This compound represents a promising new tool for the study of BPTF's role in NSCLC and a potential starting point for the development of novel epigenetic therapies. Its well-defined mechanism of action, potent in vitro activity, and the availability of detailed experimental protocols make it an invaluable asset for researchers in the field.

Future research should focus on in vivo efficacy studies in NSCLC xenograft models to validate the preclinical findings. Furthermore, structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency and pharmacokinetic properties, paving the way for potential clinical translation. The exploration of this compound in combination with other targeted therapies or chemotherapeutic agents may also reveal synergistic effects and provide new avenues for NSCLC treatment.

References

Therapeutic Potential of BPTF Inhibition by C620-0696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a critical regulator in oncogenesis. Its role in chromatin remodeling and gene transcription makes it a compelling target for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the therapeutic potential of inhibiting BPTF using the small molecule inhibitor, C620-0696. We will delve into the mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the associated signaling pathways and experimental workflows.

Introduction: BPTF as a Therapeutic Target

BPTF is a crucial component of the NURF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning and accessibility, thereby influencing gene expression.[1] The BPTF subunit specifically recognizes and binds to acetylated and methylated histone tails through its bromodomain and PHD finger domains, respectively, targeting the NURF complex to specific genomic loci.[2]

Overexpression of BPTF has been implicated in the progression of numerous malignancies, including non-small-cell lung cancer (NSCLC), melanoma, breast cancer, and neuroblastoma. Its pro-tumorigenic functions are often linked to the transcriptional activation of key oncogenes, such as c-MYC. Consequently, the development of small molecule inhibitors targeting the BPTF bromodomain represents a promising therapeutic strategy.

This compound: A Potent BPTF Bromodomain Inhibitor

This compound was identified through computational docking modeling as a potent and selective inhibitor of the BPTF bromodomain.[1] This small molecule has demonstrated significant anti-cancer effects in preclinical studies, primarily by disrupting the oncogenic functions of BPTF.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, preventing its engagement with acetylated histone tails. This inhibition disrupts the recruitment of the NURF complex to target gene promoters, leading to the downregulation of BPTF-dependent oncogenes like c-MYC. The suppression of c-MYC, a master regulator of cell proliferation and metabolism, is a key downstream effect of this compound. The consequences of this inhibition at a cellular level include:

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death.

-

Cell Cycle Arrest: The inhibitor causes a blockage in the cell cycle progression.

-

Inhibition of Cell Migration and Colony Formation: this compound impairs the ability of cancer cells to migrate and form colonies.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound to BPTF Bromodomain

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 35.5 µmol/L | Biolayer Interferometry (BLI) | [3] |

| Association Rate Constant (kon) | 4.78 x 102 M-1s-1 | Biolayer Interferometry (BLI) | [3] |

| Dissociation Rate Constant (koff) | 1.70 x 10-2 s-1 | Biolayer Interferometry (BLI) | [3] |

Table 2: Cytotoxicity of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (72h) | Description | Reference |

| A549 | 11.2 µmol/L | Human lung adenocarcinoma | |

| H358 | 6.72 µmol/L | Human bronchioalveolar carcinoma |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biolayer Interferometry (BLI) for Binding Affinity Determination

This protocol outlines the steps to measure the binding affinity of this compound to the BPTF bromodomain.

-

Immobilization: Immobilize the biotinylated BPTF bromodomain onto streptavidin-coated biosensors.

-

Baseline: Equilibrate the biosensors in a suitable buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).

-

Association: Dip the biosensors into wells containing varying concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µmol/L) to measure the association rate.[3]

-

Dissociation: Transfer the biosensors back to buffer-only wells to measure the dissociation rate.

-

Data Analysis: Analyze the binding curves using a 1:1 binding model to calculate the KD, kon, and koff values.

MTT Assay for Cell Viability and IC50 Determination

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, H358) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by BPTF and a typical workflow for inhibitor development.

Conclusion and Future Directions

The inhibition of the BPTF bromodomain by small molecules like this compound presents a viable and promising strategy for the treatment of various cancers. The data presented in this guide underscore the potent anti-proliferative and pro-apoptotic effects of this compound in NSCLC cells, driven by the suppression of the key oncogene c-MYC. The detailed experimental protocols provide a framework for the further evaluation of this and other BPTF inhibitors.

Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including in vivo xenograft studies, to assess its efficacy and safety in a more complex biological system. Furthermore, exploring combination therapies, where this compound is used in conjunction with other targeted agents or chemotherapies, may reveal synergistic effects and provide more durable therapeutic responses. The continued development and characterization of BPTF inhibitors will undoubtedly contribute to the growing arsenal of epigenetic drugs for cancer therapy.

References

Methodological & Application

Application Notes and Protocols for C620-0696: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C620-0696 is a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF).[1][2][3] BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene activation.[1][2][3] Dysregulation of BPTF has been implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC), making it a compelling therapeutic target.[1][2][3] this compound exerts its anti-cancer effects by binding to the bromodomain of BPTF, leading to the suppression of downstream oncogenic signaling pathways, most notably the downregulation of c-MYC.[1][2][3] This ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with high BPTF expression.[1][2][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the binding of acetylated histones to the bromodomain of BPTF. This prevents the recruitment of the NURF complex to target gene promoters, leading to a cascade of downstream effects. The primary consequence of BPTF inhibition by this compound is the transcriptional repression of the oncogene c-MYC. The subsequent reduction in c-MYC protein levels disrupts cell cycle progression and promotes apoptosis.

Caption: this compound inhibits the BPTF bromodomain, suppressing c-MYC and inducing anti-cancer effects.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | - | 35.5 µM | [3] |

| IC50 (72h) | A549 (NSCLC) | 11.2 µM | [3] |

| IC50 (72h) | H358 (NSCLC) | 6.72 µM | [3] |

Note: The original publication may have a typographical error, listing the units as mmol/L. Based on typical small molecule inhibitor affinities, µM is the more probable unit.

Experimental Protocols

Biolayer Interferometry (BLI) for Binding Affinity

This protocol determines the binding kinetics of this compound to the BPTF bromodomain.

Caption: Workflow for determining binding affinity of this compound to BPTF using Biolayer Interferometry.

Materials:

-

Octet RED96 or similar instrument

-

Anti-His (HIS1K) biosensors

-

Recombinant His-tagged BPTF bromodomain protein

-

This compound

-

Kinetic Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

96-well black microplate

Procedure:

-

Preparation:

-

Prepare a dilution series of this compound in kinetic buffer (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 µM).

-

Reconstitute recombinant BPTF protein in kinetic buffer to a final concentration of 25-50 µg/mL.

-

Hydrate biosensors in kinetic buffer for at least 10 minutes.

-

-

Assay Steps:

-

Baseline 1: Equilibrate the biosensors in kinetic buffer for 60 seconds.

-

Loading: Load the His-tagged BPTF protein onto the anti-His biosensors for 300-600 seconds.

-

Baseline 2: Equilibrate the protein-loaded biosensors in kinetic buffer for 60-120 seconds.

-

Association: Transfer the biosensors to the wells containing the this compound dilution series and measure association for 120-300 seconds.

-

Dissociation: Transfer the biosensors back to wells with kinetic buffer and measure dissociation for 300-600 seconds.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on NSCLC cell lines.

Materials:

-

A549 and H358 human NSCLC cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 and H358 cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

-

Western Blotting

This protocol is for analyzing the protein expression levels of c-MYC, Cyclin D1, and cleaved PARP-1.

Materials:

-

A549 or H358 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (c-MYC, Cyclin D1, cleaved PARP-1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 3, 6, 9 µM) for 48-72 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities and normalize to the loading control.

-

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.

Materials:

-

A549 or H358 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed 500-1000 cells per well in a 6-well plate.

-

-

Treatment:

-

Allow cells to attach overnight, then treat with various concentrations of this compound (e.g., 0, 1, 3, 6 µM) in complete growth medium.

-

-

Incubation:

-

Incubate for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.

-

-

Staining and Counting:

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with crystal violet solution for 20 minutes.

-

Gently wash with water and air dry.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis:

-

Calculate the plating efficiency and survival fraction for each treatment group.

-

Cell Migration (Wound Healing) Assay

This protocol evaluates the effect of this compound on the migratory ability of NSCLC cells.

Materials:

-

A549 or H358 cells

-

Complete growth medium

-

Low-serum medium (e.g., 1% FBS)

-

This compound

-

6-well plates or culture inserts

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer:

-

Seed cells in 6-well plates and grow to 90-100% confluency.

-

-

Create the "Wound":

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Wash with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add low-serum medium containing various concentrations of this compound (e.g., 0, 3, 6, 9 µM).

-

Capture images of the scratch at 0 hours.

-

Incubate and capture images at subsequent time points (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time compared to the 0-hour time point.

-

Conclusion

This compound is a valuable tool for studying the role of the BPTF bromodomain in cancer biology. The protocols outlined above provide a comprehensive framework for the in vitro characterization of this and similar compounds. Rigorous and consistent execution of these experiments will contribute to a deeper understanding of BPTF inhibition as a potential therapeutic strategy.

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]

C620-0696 Cell-Based Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and protocols for utilizing C620-0696, a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), in cell-based assays. This compound has demonstrated significant cytotoxic effects in non-small-cell lung cancer (NSCLC) cell lines with high BPTF expression, making it a valuable tool for cancer research and drug development.

Mechanism of Action

This compound directly targets the bromodomain of BPTF, a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a crucial role in chromatin remodeling and the activation of oncogenes. By inhibiting the BPTF bromodomain, this compound disrupts its ability to recognize and bind to acetylated histones, subsequently suppressing the expression of BPTF target genes, such as the oncogenic transcriptional regulator c-MYC.[1][2][3] This disruption of gene regulation leads to the induction of apoptosis and cell cycle blockage in cancer cells.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| KD for BPTF Bromodomain | 35.5 µM | Biolayer Interferometry (BLI) | [1] |

Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines (72h treatment)

| Cell Line | BPTF Expression | IC50 | Reference |

| A549 | High | 11.2 µM | [1] |

| H358 | High | 6.72 µM | [1] |

| BEAS-2B | Low (Control) | Not reported to have a significant cytotoxic effect | [1] |

Experimental Protocols

This section provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

Caption: Workflow for the cell viability (MTT) assay.

Materials:

-

NSCLC cell lines (e.g., A549, H358) and a control cell line (e.g., BEAS-2B)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Protocol:

-

Seed A549 or H358 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 9 µM).

-

Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.

-

When colonies are visible, wash the wells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells).

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is to detect changes in protein expression related to apoptosis (cleaved PARP-1) and cell cycle (cyclin D1, c-MYC) following treatment with this compound.

Workflow:

Caption: Workflow for Western Blot analysis.

Materials:

-

A549 or H358 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-